molecular formula C11H19KO2 B12051581 Potassium undecenoate CAS No. 93882-28-1

Potassium undecenoate

Cat. No.: B12051581
CAS No.: 93882-28-1
M. Wt: 222.37 g/mol
InChI Key: DFUZKAVMKJYQGZ-RRABGKBLSA-M
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Description

Potassium undecenoate (CAS 6159-41-7) is the potassium salt of 10-undecenoic acid, a fatty acid derived from natural sources like castor oil . This compound serves as a valuable building block in materials science and polymer chemistry research. Its key application is as a monomer or co-monomer in the synthesis of specialized polymers. Researchers utilize it in palladium-catalyzed copolymerization with carbon monoxide to produce polyketones, and in acyclic diene metathesis (ADMET) polymerization to create polyesters, including those with flame-retardant properties . The terminal double bond and carboxylic acid salt group make it a versatile bifunctional intermediate for developing novel macromolecular structures, silicon-based biosensor surfaces, and other functional materials . As a surfactant, its interfacial properties are also of scientific interest. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

93882-28-1

Molecular Formula

C11H19KO2

Molecular Weight

222.37 g/mol

IUPAC Name

potassium;(E)-undec-2-enoate

InChI

InChI=1S/C11H20O2.K/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h9-10H,2-8H2,1H3,(H,12,13);/q;+1/p-1/b10-9+;

InChI Key

DFUZKAVMKJYQGZ-RRABGKBLSA-M

Isomeric SMILES

CCCCCCCC/C=C/C(=O)[O-].[K+]

Canonical SMILES

CCCCCCCCC=CC(=O)[O-].[K+]

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies

Synthesis of Potassium Undecenoate

Conventional and Novel Synthetic Pathways

The primary precursor for the synthesis of this compound is 10-undecenoic acid. nih.gov This unsaturated fatty acid is commercially produced by the pyrolysis of ricinoleic acid, which is derived from castor oil. The process involves cracking the methyl ester of ricinoleic acid at high temperatures (500–600 °C) in the presence of steam to yield undecylenic acid and heptanal. wikipedia.org

A conventional and straightforward method for preparing this compound involves the neutralization of 10-undecenoic acid with a potassium base. One documented laboratory-scale synthesis involves reacting 10-undecenoic acid with potassium carbonate in anhydrous methanol (B129727). The mixture is stirred for several hours to ensure the completion of the neutralization reaction. A slight molar excess of the carboxylic acid is often used to ensure the complete conversion of the potassium carbonate. ualberta.caacs.org

Novel synthetic approaches are less focused on the direct synthesis of the potassium salt and more on the modification of the undecenoate structure for various applications. However, any synthesis that produces 10-undecenoic acid can be followed by a simple acid-base reaction to yield this compound.

Precursor Chemistry and Reactant Optimization

For the neutralization step to form this compound, reactant optimization involves ensuring the purity of the starting materials. The use of anhydrous methanol as a solvent is important to prevent side reactions. ualberta.caacs.org The slight excess of undecenoic acid helps to drive the reaction to completion. acs.org Infrared spectroscopy can be used to confirm the synthesis and purity of the resulting potassium salt, as it can detect the presence of any unreacted carboxylic acid. amazonaws.com

Functionalization and Structural Modification of Undecenoate Scaffold

The undecenoate scaffold, with its terminal double bond and carboxylic acid group, offers two reactive sites for a wide range of chemical modifications. mdpi.com

Reactions at the Terminal Alkene Moiety

The terminal double bond of the undecenoate scaffold is susceptible to various addition and modification reactions.

Hydroformylation: The terminal alkene can undergo hydroformylation, a reaction that adds a formyl group (CHO) and a hydrogen atom across the double bond. Studies have shown that using specific rhodium-based catalysts can achieve high regioselectivity in the hydroformylation of 10-undecenoic acid. uva.nl

Thiol-ene Reactions: The terminal double bond readily participates in thiol-ene "click" chemistry. This radical-mediated addition of a thiol to the alkene is a highly efficient method for functionalization. For instance, methyl 10-undecenoate has been reacted with cysteamine (B1669678) hydrochloride in a thiol-ene reaction to introduce an amino group. beilstein-journals.orgrsc.org

Oxidation and Epoxidation: The double bond can be oxidized. While allylic hydroxylation can occur, epoxidation at the terminal unsaturation is also a possible reaction pathway. nih.gov Ozonolysis of undecylenic acid leads to the cleavage of the double bond, forming aldehydes and carboxylic acids. uci.edu

Bromination: The terminal alkene can undergo anti-Markovnikov addition of hydrogen bromide in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile to form 11-bromoundecanoic acid. google.com This bromo-derivative is a key intermediate for further functionalization, such as the synthesis of 11-aminoundecanoic acid, the precursor to Nylon-11. google.com

Polymerization: The terminal double bond allows undecenoic acid and its esters to act as monomers in polymerization reactions. For example, acyclic diene metathesis (ADMET) polymerization has been applied to undecenoate-based monomers. rsc.org

Chemical Transformations of the Carboxylate Group

The carboxylate group of this compound, or the carboxylic acid of its precursor, is a versatile functional handle.

Esterification: The carboxylic acid is readily converted to esters through various methods. A common method is Fischer esterification, reacting the acid with an alcohol in the presence of an acid catalyst like sulfuric acid. beilstein-journals.org For example, methyl undecenoate is prepared by reacting 10-undecenoic acid with methanol. beilstein-journals.org Transesterification is another route to produce different esters. rsc.org

Amidation: The carboxylic acid can be converted to amides. This typically involves activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with an amine. nih.gov Direct amidation of methyl undecenoate with amines has also been reported. rsc.org

Reduction: The carboxylic acid group can be reduced. For instance, undecylenic acid can be reduced to undecylene aldehyde, a valuable fragrance ingredient. This is often achieved by first converting the acid to the acid chloride, which can then be selectively reduced. wikipedia.org

Salt Formation: As discussed, reaction with a base like potassium carbonate or potassium hydroxide (B78521) leads to the formation of the corresponding potassium salt, this compound. ualberta.caacs.org

Synthesis of Undecenoate Esters and Amides

The synthesis of esters and amides of undecenoic acid is a significant area of research due to the wide range of applications for these derivatives.

Undecenoate Esters:

Methyl Undecenoate: Synthesized by the refluxing of 10-undecenoic acid in methanol with a catalytic amount of sulfuric acid. beilstein-journals.org

Ethyl Undecenoate: Can be synthesized by the direct esterification of undecanoic acid with ethanol (B145695) under reflux. chemicalbook.com

Glycerol (B35011) and Diglycerol (B53887) Undecenoate Esters: These can be synthesized through the direct esterification of glycerol or diglycerol with undecylenic acid. researchgate.net

Vinyl Undecenoate: Prepared by the transvinylation of undecenoic acid with vinyl acetate (B1210297), catalyzed by palladium acetate and potassium hydroxide. rsc.org

Polymeric Esters: Methyl 10-undecenoate can be used as a monomer to synthesize polyesters and poly(ester-amide)s through transesterification polymerization with various diols. rsc.orgdntb.gov.ua

Undecenoate Amides:

Polymerization Chemistry of Undecenoate Monomers

The terminal alkene and carboxylate functionalities of undecenoate salts and their derivatives make them versatile building blocks in polymer chemistry. Various synthetic strategies have been employed to convert these renewable monomers into a diverse range of polymeric materials. The specific polymerization methodology dictates the final polymer architecture, properties, and potential applications.

Radical Polymerization Systems

The direct homopolymerization of undecenoate monomers via conventional free-radical systems is challenging. acs.org The non-activated terminal double bond is susceptible to degradative chain transfer, where a hydrogen atom is abstracted from the monomer, forming a stable allyl radical. This stabilized radical has a very low propagation rate, which effectively inhibits the formation of high molecular weight polymers and leads to low conversions. acs.org

To overcome this limitation, controlled radical polymerization (CRP) techniques have been explored. Cobalt-mediated radical polymerization (CMRP), for instance, has been successfully used for the copolymerization of undecenoate-derived monomers with more active monomers like vinyl acetate. acs.org This method allows for better control over the radical species, suppressing termination reactions and enabling the incorporation of the non-activated olefin into the polymer chain. acs.org Research has confirmed the incorporation of renewable monomers derived from methyl-10-undecenoate into copolymers with up to 49 mol % using this technique. acs.org

A particularly relevant approach for water-soluble salts like potassium or sodium undecenoate is radical polymerization in aqueous micellar systems. researchgate.net As surface-active monomers, they form micelles in water, and polymerization can be initiated within these organized assemblies. researchgate.netdntb.gov.ua Studies on sodium 10-undecenoate have shown that polymerization leads to the formation of polymeric micelles with a more compact structure due to the covalent bonds formed between the terminal methylene (B1212753) groups of the undecenoate chains. researchgate.net Furthermore, at certain concentrations, these can aggregate into larger "intermolecular" micelles. researchgate.net Free radical polymerization has also been used to create comb-like copolymers from various alkyl 10-undecenoates. researchgate.net

Table 1: Examples of Radical Polymerization Systems for Undecenoate Monomers

Polymerization TypeMonomer(s)Key FindingsReference
scienceControlled Radical Polymerization (CMRP)Olefinic cyclic carbonate from methyl-10-undecenoate, Vinyl acetateSuccessful copolymerization of a challenging non-activated monomer; incorporation of up to 49 mol % of the undecenoate derivative. acs.org
scienceMicellar PolymerizationSodium 10-undecenoatePolymerization in aqueous micellar solutions forms compact polymeric micelles. researchgate.net
scienceMicroemulsion PolymerizationThis compound, Methyl methacrylateFormation of microstructured polymeric materials. acs.org
scienceFree Radical CopolymerizationAlkyl 10-undecenoates, Maleic anhydrideSynthesis of comb-like copolymers. researchgate.net

Olefin Metathesis Polymerization Approaches

Acyclic Diene Metathesis (ADMET) polymerization is a powerful and widely used step-growth technique for producing unsaturated polymers from α,ω-diene monomers, including those derived from undecenoic acid. rsc.orgrsc.org This method is particularly effective for creating high molecular weight polyesters from renewable resources. rsc.orgnih.gov The typical monomer for this process is a di-ester, such as undec-10-en-1-yl undec-10-enoate, which is synthesized from 10-undecenoic acid and 10-undecen-1-ol (B85765), both derivatives of castor oil. mdpi.com

The polymerization is catalyzed by ruthenium-based complexes, with Grubbs' second-generation (G-II) and Hoveyda-Grubbs' second-generation (HG-II) catalysts being highly effective due to their functional group tolerance and high activity. mdpi.comrsc.orgnih.gov The reaction is typically carried out in bulk (without solvent) under a dynamic vacuum to remove the ethylene (B1197577) byproduct, which drives the equilibrium towards polymer formation. rsc.org This process has been used to synthesize a variety of unsaturated polyesters with different functional groups, such as ether, ester, and urethane, incorporated into the polymer backbone. rsc.org

A key advantage of ADMET is the ability to control the molecular weight of the resulting polymer. This is achieved by adding a chain-stopping agent, such as methyl 10-undecenoate, to the polymerization mixture. nih.govmdpi.comsigmaaldrich.com The amount of the chain stopper dictates the final polymer chain length, allowing for tunable molecular weights ranging from approximately 10 to 45 kDa. nih.govsigmaaldrich.com

Table 2: Selected Examples of ADMET Polymerization of Undecenoate-Derived Monomers

MonomerCatalystResulting PolymerKey FeaturesReference
bubble_chartUndec-10-en-1-yl undec-10-enoateGrubbs' 2nd Gen (G-II)Unsaturated PolyesterHigh molecular weight (Mn up to 26,500 g/mol) achieved; molecular weight controlled by adding methyl 10-undecenoate. mdpi.com
bubble_chartGlycolipid α,ω-dienes (from xylose/mannose and 10-undecenoic acid)Grubbs' 2nd Gen (G-II)Glycolipid PolyestersHigh molecular weights (up to 71 kg/mol) and high thermal stability. rsc.org
bubble_chartUndec-10-en-1-yl undec-10-enoateHoveyda-Grubbs' 1st GenUnsaturated Polyester (P3)Part of a study to create polymers with various backbone functionalities for post-polymerization modification. rsc.org
bubble_chartIsosorbide (B1672297) undecenoate (IU)ADMET CatalystsAliphatic PolyesterPolymerization of a monomer derived from isosorbide and 10-undecenoic acid, yielding semi-crystalline polyesters. d-nb.info

Polycondensation and Step-Growth Polymerization

Beyond ADMET, traditional polycondensation is a crucial step-growth method for synthesizing polyesters from undecenoate derivatives. researchgate.netrsc.org In this approach, monomers derived from 10-undecenoic acid are first converted into α,ω-diols or α,ω-diesters. A common strategy involves using thiol-ene "click" chemistry, where 10-undecen-1-ol or methyl 10-undecenoate is reacted with a thiol-containing molecule to produce the desired bifunctional monomers. researchgate.netrsc.orgrsc.org

Once these monomers are synthesized, they can be polymerized, often with other comonomers (such as aromatic diesters derived from vanillic acid or eugenol), through a two-step melt polycondensation process. rsc.orgrsc.orgresearchgate.net This method typically involves a transesterification step at a high temperature followed by a polycondensation step under vacuum to remove the condensation byproducts (e.g., water or methanol) and drive the reaction to form high molecular weight polymers. rsc.org This strategy allows for the creation of fully aliphatic, semi-aromatic, or fully aromatic polyesters with tunable thermal and mechanical properties. rsc.orgrsc.org Researchers have synthesized a range of thermoplastic polyesters with weight-average molecular weights between 21,000 and 57,200 g/mol using this approach. researchgate.netrsc.org

Table 3: Polycondensation of Undecenoate-Derived Monomers

Undecenoate DerivativeComonomer(s)Polymerization MethodResulting Polymer TypeReference
linkAliphatic diols/diesters from 10-undecen-1-ol and methyl 10-undecenoateAromatic diesters from methyl vanillateMelt PolycondensationSemi-aromatic Thermoplastic Polyesters researchgate.netrsc.org
linkAliphatic monomers from methyl 10-undecenoate and 10-undecen-1-olAromatic monomers from eugenolTwo-step Melt PolycondensationFully aliphatic, semi-aromatic, and fully aromatic polyesters rsc.orgrsc.org

Copolymerization Studies with Diverse Monomers

Copolymerization significantly broadens the scope of materials that can be produced from undecenoate monomers, allowing for the fine-tuning of polymer properties by incorporating different monomer units.

Coordination Copolymerization: Esters such as methyl 10-undecenoate (MU) and tert-butyl 10-undecenoate can be copolymerized with olefins like ethylene and propylene (B89431) using late-transition metal coordination catalysts, such as those based on nickel or palladium. chinesechemsoc.orgmdpi.comworldscientific.com These systems can produce functional polyolefins with controlled incorporation of the polar undecenoate monomer. chinesechemsoc.orgmdpi.com For example, α-diimine nickel catalysts have been used for the copolymerization of ethylene with biosourced comonomers derived from castor oil, including methyl 10-undecenoate and 10-undecen-1-ol. researchgate.net In another study, terpolymers of 2,6-dimethylphenyl 10-undecenoate with ethylene and propylene were synthesized. tandfonline.com Using a titanium-based initiator yielded a crystalline block copolymer, while a vanadium-based system produced an amorphous, rubbery terpolymer. tandfonline.com

ADMET Copolymerization: The ADMET approach is also well-suited for copolymerization. By polymerizing mixtures of different α,ω-diene monomers, copolymers with tailored properties can be synthesized. For instance, the copolymerization of isosorbide undecenoate (IU) and glucarodilactone undecenoate (GDLU), both derived from carbohydrates and 10-undecenoic acid, can transform brittle homopolymers into elastic materials with shape memory capabilities. rsc.orgosti.gov The ratio of the two comonomers has a drastic impact on the mechanical performance and degradability of the final material. rsc.orgosti.gov

Radical Copolymerization: As mentioned previously, controlled radical polymerization is an effective way to incorporate undecenoate monomers. The copolymerization of an undecenoate-derived cyclic carbonate with vinyl acetate using cobalt-mediated radical polymerization (CMRP) demonstrates the potential to create novel copolymers from these challenging monomers. acs.org

Table 4: Examples of Copolymerization with Undecenoate Monomers

Undecenoate MonomerComonomerPolymerization MethodCatalyst/InitiatorResulting PolymerReference
shareMethyl 10-undecenoateEthyleneCoordination Copolymerization[P,O]-type Nickel CatalystFunctionalized Polyethylene chinesechemsoc.orgmdpi.com
share2,6-dimethylphenyl 10-undecenoateEthylene, PropyleneCoordination TerpolymerizationTitanium-based or Vanadium-basedCrystalline or Amorphous Terpolymers tandfonline.com
shareIsosorbide undecenoate (IU)Glucarodilactone undecenoate (GDLU)ADMET CopolymerizationGrubbs' CatalystRenewable Copolyesters with Shape Memory rsc.orgosti.gov
shareOlefinic cyclic carbonate from methyl-10-undecenoateVinyl acetateControlled Radical Polymerization (CMRP)Cobalt-basedFunctional Copolymer acs.org

Synthesis of Branched and Cross-Linked Architectures

Beyond linear chains, undecenoate monomers can be used to construct more complex polymer architectures, such as branched and cross-linked networks.

Cross-Linked Polymers: Cross-linked materials can be formed by including a multifunctional comonomer during polymerization. For example, during the ADMET polymerization of an undecenoate-based monomer, the addition of a tri-functional cross-linker like 5-formylbenzene-1,2,3-triyl tris(undec-10-enoate) results in the formation of a polymer network. rsc.org This approach improves the mechanical properties of the material. rsc.org An alternative strategy is post-polymerization modification, where the double bonds remaining in the backbone of a linear polymer produced by ADMET are used as handles for cross-linking. For example, these unsaturated polymers can be chemically cross-linked using bivalent triazolinedione compounds. rsc.org

Branched and Hyperbranched Polymers: Hyperbranched polymers (HBPs) are highly branched, globular macromolecules with a high degree of functionality. 10-undecenoic acid can serve as a functional monomer in multicomponent polymerizations to create such structures. researchgate.net For instance, a synthetic approach using a multicomponent polymerization of hexanedioic acid (an A2 monomer), hexane-1,6-dial (a B2 monomer), 1,6-diisocyanohexane (B7799794) (a C2 monomer), and 10-undecenoic acid (as a functional A monomer) has been demonstrated to produce functional highly branched polymers. researchgate.net The degree of branching and the density of functional groups can be controlled by adjusting the monomer feed ratios. researchgate.net

Mechanistic Investigations of Chemical and Biochemical Processes

Reaction Mechanism Elucidation in Synthesis

The synthesis of undecenoates, including potassium undecenoate, involves reactions centered on the carboxyl group of undecenoic acid. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and achieving desired product yields and purity.

Kinetic studies provide quantitative insights into the rates of chemical reactions, offering data on how factors like temperature and catalyst concentration influence the formation of products. In the context of undecenoate synthesis, the esterification of undecylenic acid serves as a well-studied model.

Research into the synthesis of undecylenic acid partial esters via a classical esterification reaction with glycerol (B35011), catalyzed by dodecylbenzene (B1670861) sulfonic acid (DBSA), has yielded global apparent activation energies for the formation and hydrolysis of both monoesters and diesters. nih.gov These values are critical for controlling the reaction to favor specific products, as a high selectivity for monoesters requires kinetic control rather than thermodynamic equilibrium. nih.gov The presence of water can introduce phase separation, which may influence reaction kinetics and help increase monoester selectivity by reducing hydrolysis reaction constants. nih.gov

Apparent Activation Energies in DBSA-Catalyzed Esterification of Undecylenic Acid
Reaction StepApparent Activation Energy (kJ/mol)Reference
Monoester FormationData Not Specified in Source nih.gov
Diester FormationData Not Specified in Source nih.gov
Monoester HydrolysisData Not Specified in Source nih.gov
Diester HydrolysisData Not Specified in Source nih.gov

Note: While the study calculated global apparent activation energies, the specific numerical values were not detailed in the provided abstract. nih.gov

The efficiency and selectivity of undecenoate synthesis are often dictated by the choice of catalyst. Catalysts function by providing an alternative reaction pathway with a lower activation energy, often involving the formation of transient intermediate species.

In the DBSA-catalyzed esterification of undecylenic acid, semi-empirical molecular modeling indicates that DBSA can significantly lower the heats of formation of reaction intermediates through hydrogen bonding. nih.gov This catalytic effect thermodynamically favors the formation of diesters. nih.gov The specific geometry of the catalyst-intermediate configuration can influence the selectivity for different diester isomers (alpha, alpha, or alpha, beta). nih.gov

For transesterification reactions, which are also relevant for producing undecenoate derivatives, various catalysts have been explored. A recyclable Cu-deposited V₂O₅ catalyst has been shown to be effective for the transesterification of ethyl-10-undecenoate. nih.govacs.org The deposition of copper plays a crucial role in achieving high selectivity, and the catalyst can be recycled multiple times without a significant loss of activity. nih.govacs.org Other methods for preparing undecenoate esters, which are precursors for monomers used in polymerization, have employed catalysts such as p-toluene sulfonic acid, Sc(CF₃SO₃)₃, and NaOMe. nih.govacs.org

Polymerization Mechanism Analysis

This compound, as a salt of undecenoic acid, contains a terminal vinyl group, making it a "surfmer" (a surface-active monomer) capable of undergoing polymerization. The resulting polymers have unique properties stemming from the combination of a polymeric backbone and surfactant-like side chains.

The polymerization of vinyl monomers like undecenoate typically proceeds via a free-radical chain-reaction mechanism, which involves three key kinetic steps: initiation, propagation, and termination. purdue.eduuomustansiriyah.edu.iq

Initiation: This step involves the generation of free radicals from an initiator molecule (e.g., a peroxide) and the subsequent addition of this radical to the double bond of a monomer molecule. purdue.eduuomustansiriyah.edu.iq This creates a new, monomer-based radical. The rate of initiation is dependent on the concentrations of both the initiator and the monomer. libretexts.org

Propagation: The newly formed monomer radical adds to another monomer molecule, regenerating the radical at the end of the growing polymer chain. uomustansiriyah.edu.iq This process repeats, rapidly increasing the chain length. The rate of propagation is a function of the monomer concentration and the concentration of the growing radical chains. libretexts.org

Termination: The growth of a polymer chain is halted when its radical activity is destroyed. uomustansiriyah.edu.iq This can occur through several mechanisms, most commonly by the combination of two growing radical chains to form a single, longer polymer molecule or by disproportionation, where one radical abstracts a hydrogen atom from another, resulting in two separate polymer molecules (one with a saturated end and one with an unsaturated end). uomustansiriyah.edu.iq

In conventional free-radical polymerization, the rapid and statistical nature of the termination steps makes it difficult to control the molecular weight and results in polymers with a broad distribution of chain lengths, known as high polydispersity (Đ). nsf.gov Advanced techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over these parameters. wikipedia.org

RAFT polymerization is a type of reversible-deactivation radical polymerization that utilizes a thiocarbonylthio compound as a chain-transfer agent (CTA). wikipedia.org This agent mediates the polymerization by establishing a dynamic equilibrium between active (propagating) radical chains and dormant chains. wikipedia.org This reversible process allows most chains to be initiated simultaneously and grow at a similar rate, leading to polymers with a pre-determined molecular weight and low polydispersity (narrow molecular weight distribution). wikipedia.orgresearchgate.net

Methods to manipulate the molecular weight distribution (MWD) include varying the monomer-to-initiator ratio or, more effectively, using a chain transfer agent. researchgate.net In RAFT polymerizations, metering the addition of the CTA over time can be used to precisely control both the breadth (Đ) and the shape of the MWD. nsf.gov By blending polymers with low and high dispersity, it is also possible to achieve intermediate dispersity values with high precision. nih.gov The ability to control these molecular parameters is crucial as they have a significant impact on the final properties of the material, from mechanical strength to processability. nsf.gov

The amphiphilic nature of this compound, possessing a hydrophilic carboxylate head and a hydrophobic hydrocarbon tail, drives its self-assembly in aqueous solutions. avestia.comfiveable.me Above a specific concentration, known as the critical micelle concentration (CMC), these molecules aggregate to form micelles, with the hydrophobic tails sequestered in the core and the hydrophilic heads exposed to the water. fiveable.menih.gov This process is driven by the hydrophobic effect, which minimizes the unfavorable interaction between the hydrocarbon tails and water, thereby reducing the free energy of the system. fiveable.me

Molecular dynamics simulations of hexa(sodium 10-undecenoate), a closely related oligomeric surfmer, show that these molecules rapidly self-assemble into aggregates. avestia.com The properties of these micelles, such as the CMC, aggregation number (the number of monomers per micelle), and degree of ionization, can be determined experimentally and are in excellent agreement with simulation results. avestia.com

Comparison of Experimental and Simulated Micelle Properties for Hexa(Sodium 10-undecenoate)
PropertyExperimental ValueSimulated ValueReference
Critical Micelle Concentration (CMC) (mol kg⁻¹)0.006 ± 0.003< 0.013 avestia.com
Aggregation Number (effective monomer units)42 ± 245 ± 18 avestia.com
Degree of Ionization (β)0.33 ± 0.040.33 ± 0.08 avestia.com

When polymerization occurs in a solution where the growing polymer becomes insoluble, a process known as Polymerization-Induced Self-Assembly (PISA) can take place. semanticscholar.orgmdpi.com In a typical PISA formulation, a soluble polymer block is chain-extended with a monomer that forms an insoluble block. As this second block grows, the resulting block copolymer reaches a point of insolubility and self-assembles into nanoparticles of various morphologies, such as spheres, worms, or vesicles. semanticscholar.orgrsc.orgnih.gov The polymerization then continues within the core of these self-assembled structures. rsc.org PISA is a highly efficient method for producing well-defined block copolymer nanoparticles at high concentrations. mdpi.com

Fundamental Biochemical Interactions in Non-Human Systems

This compound, the potassium salt of undecenoic acid, is an unsaturated fatty acid that has been the subject of various biochemical investigations to elucidate its interactions within non-human biological systems. These studies are crucial for understanding its fundamental mechanisms of action at a molecular and cellular level.

The biotransformation of undecenoate compounds by enzymes from microbial and plant sources represents a key area of research, highlighting the metabolic pathways through which these molecules can be modified. Such enzymatic conversions can alter the physicochemical properties and biological activity of the parent compound.

One notable example of enzymatic modification is the synthesis of undecylenic acid sugar esters. Research has demonstrated the regioselective esterification of D-glucose, trehalose, and sucrose (B13894) with vinyl 10-undecylenate. nih.gov This reaction is catalyzed by Bioprase, a commercial protease derived from Bacillus subtilis, in a dimethyl formamide (B127407) solvent. nih.gov The enzymatic process yields hydrophilic sugar esters, such as 6-O-(10-undecylenoyl) D-glucose, 6-O-(10-undecylenoyl) trehalose, and 1'-O-(10-undecylenoyl) sucrose. nih.gov This biotransformation enhances the water solubility of the otherwise hydrophobic undecylenic acid. nih.gov

In the context of microbial metabolism, bacteria possess well-defined pathways for the degradation of unsaturated fatty acids like undecenoic acid. The primary mechanism is the β-oxidation cycle, which systematically breaks down fatty acids to produce acetyl-CoA. researchgate.netmdpi.comresearchgate.netwikipedia.org For unsaturated fatty acids with a double bond at an odd-numbered carbon, such as undecenoic acid (with a double bond at C10, but degradation proceeds from the carboxyl end), the enzyme enoyl-CoA isomerase is required to handle the non-standard intermediate that forms during β-oxidation. researchgate.netmdpi.com This allows the fatty acid to fully enter and be degraded by the conventional β-oxidation pathway. mdpi.com

The table below summarizes key enzymatic reactions involving undecenoate compounds.

Enzyme/SystemOrganism/SourceSubstrateProduct(s)Reaction Type
Bioprase (Protease)Bacillus subtilisVinyl 10-undecylenate & Sugars (e.g., D-glucose)6-O-(10-Undecylenoyl) D-glucoseEsterification
β-oxidation pathway enzymes (e.g., Enoyl-CoA isomerase)Escherichia coli and other bacteriaUndecenoyl-CoAAcetyl-CoA and shorter acyl-CoADegradation/Catabolism

Plant cell cultures are also known to perform a wide array of biotransformations, including oxidations, reductions, hydroxylations, and glycosylations on various substrates. nih.govresearchgate.nettaylorfrancis.com While specific studies on the biotransformation of this compound by plant cells are not extensively detailed in the reviewed literature, the existing knowledge of plant enzyme capabilities suggests potential for modification of the undecenoate molecule. nih.govresearchgate.net

The interaction of undecenoate compounds with biological membranes is a primary aspect of their mechanism of action, particularly in microbial systems. Studies utilizing model biological membranes have provided insights into the molecular-level interplay that leads to membrane disruption.

Undecenoic acid has been shown to integrate into the lipid bilayers of fungal cell membranes. patsnap.com This insertion destabilizes the membrane structure, leading to an increase in its permeability. patsnap.com The consequence of this increased permeability is the leakage of essential intracellular components, which ultimately leads to cellular dysfunction and cell death. patsnap.com The presence of both a terminal double bond and a carboxylic acid group in the undecenoic acid structure is critical for this membrane-disruptive activity. patsnap.com

The interaction with membranes is not limited to simple disruption. The physical state of the lipid bilayer itself can modulate the function of embedded proteins, such as ion channels. nih.govfrontiersin.org While direct studies on this compound's effect on specific channel proteins within model membranes are limited, it is established that anionic lipids can influence channel function through specific interactions. vetmeduni.ac.atnih.govunimi.it Given its anionic nature at physiological pH, it is plausible that undecenoate anions could similarly interact with membrane proteins, although this remains an area for further investigation.

The following table presents findings from studies on the interaction of undecenoate compounds with biological and model membranes.

CompoundModel SystemObserved EffectConcentration
Undecenoic AcidFungal cell membranesIntegration into lipid bilayer, destabilization, increased permeabilityNot specified
Sodium 10-undecylenate (uC11)Caco-2 cell monolayersReduced Transepithelial Electrical Resistance (TEER)5-10 mM
Sodium 10-undecylenate (uC11)Caco-2 cell monolayersIncreased apparent permeability of mannitol5-10 mM

This compound and its parent acid have been shown to interfere with several fundamental biochemical pathways in microorganisms, particularly fungi. These effects extend beyond general membrane disruption and target specific metabolic and developmental processes.

A primary target of undecenoic acid in fungi is the ergosterol (B1671047) biosynthesis pathway. patsnap.com Ergosterol is an essential sterol component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity and fluidity. patsnap.com By inhibiting the synthesis of ergosterol, undecenoic acid compromises the structural and functional stability of the fungal cell membrane, which enhances its antifungal efficacy. patsnap.com

In the dermatophyte Trichophyton rubrum, undecanoic acid (the saturated counterpart) has been shown to have profound effects on key cellular processes, including cell wall and membrane assembly, as well as lipid metabolism. researchgate.net

In the pathogenic yeast Candida albicans, undecylenic acid has been demonstrated to inhibit key virulence factors. One of the most significant effects is the inhibition of biofilm formation, a crucial aspect of fungal pathogenicity. nih.govresearchgate.net Furthermore, it prevents the morphological transition from yeast to hyphal form, a process essential for tissue invasion. nih.govresearchgate.net Studies have shown that undecylenic acid treatment leads to a down-regulation in the transcription of genes related to hyphal formation, such as HWP1. nih.govresearchgate.net Additionally, the transcription of genes encoding hydrolytic enzymes like secreted aspartic proteases, lipases, and phospholipases, which are involved in host tissue degradation, is also decreased. nih.govresearchgate.net

The following table summarizes the documented effects of undecenoate compounds on microbial pathways.

OrganismPathway/Process AffectedSpecific Effect
Fungi (general)Ergosterol BiosynthesisInhibition of synthesis, leading to membrane instability. patsnap.com
Candida albicansBiofilm FormationInhibition of biofilm development. nih.govresearchgate.net
Candida albicansMorphological Transition (Yeast-to-Hypha)Abolishes the transition to the invasive hyphal form. nih.govresearchgate.net
Candida albicansGene Expression (Virulence Factors)Decreased transcription of hydrolytic enzymes (proteases, lipases) and hyphal wall protein (HWP1). nih.govresearchgate.net
Trichophyton rubrumCell Wall/Membrane Assembly & Lipid MetabolismDisruption of pivotal processes. researchgate.net

Regarding plants, secondary metabolites are known to play a crucial role in defense against pathogens and environmental stress. phytojournal.com The synthesis of these compounds, which include phenolics, alkaloids, and terpenoids, is regulated by complex metabolic pathways. phytojournal.commdpi.comnih.gov While undecenoic acid is a naturally occurring fatty acid, its exogenous application could potentially influence these pathways. However, specific studies detailing the direct effects of this compound on plant secondary metabolic pathways are not extensively covered in the available literature.

Advanced Applications in Materials Science and Industrial Chemistry

Development of Novel Polymeric Materials

The unique molecular architecture of potassium undecenoate makes it a compelling monomer and modifying agent in polymer synthesis. Its incorporation into polymer chains can impart a range of desirable properties, from bio-compatibility to tunable mechanical characteristics.

Bio-based and Sustainable Polymers

The drive towards a circular economy has spurred significant research into polymers derived from renewable resources. rsc.org this compound, originating from the pyrolysis of ricinoleic acid from castor oil, is a prime example of a bio-based monomer. wikipedia.org Its use in polymerization contributes to the development of sustainable polymers with a reduced carbon footprint compared to their petroleum-based counterparts.

The integration of bio-derived materials is a key strategy in enhancing the sustainability of advanced materials such as those used in energy storage. For instance, research into bio-based polymer electrolytes for potassium-ion batteries highlights the potential for sustainable materials to meet the demands of modern technology. polito.it While not directly utilizing this compound, this field demonstrates the broader trend of employing bio-sourced materials in functional polymer systems.

Table 1: Examples of Bio-based Monomers and their Polymer Applications

MonomerSourcePolymer Application
Undecylenic Acid (precursor to this compound)Castor OilNylon-11, Functional Polymers
Lactic AcidCorn, SugarcanePolylactic Acid (PLA) for packaging, textiles
FarneseneSugarcaneSynthetic rubber, plastics

This table provides examples of monomers derived from renewable resources and their applications in the polymer industry.

Functional Polymers with Tunable Properties

Functional polymers, those possessing specific chemical groups that impart desired functionalities, are critical in a multitude of applications, from drug delivery to advanced coatings. uwo.ca The bifunctionality of this compound, with its terminal double bond and carboxylate group, makes it an ideal candidate for creating such materials. wikipedia.org

Research into functional polymers has shown that the introduction of specific side chains can dramatically alter a polymer's physical and chemical properties. The ability to incorporate the undecenoate moiety allows for the introduction of a spacer arm (the -(CH2)8- group), which can provide flexibility and influence the morphology of the resulting polymer.

Nanostructured Polymeric Composites and Scaffolds

The self-assembly properties of amphiphilic molecules like this compound can be harnessed to create highly ordered, nanostructured materials. In emulsion polymerization, for instance, surfactants form micelles that act as templates for polymerization, leading to the formation of nanoparticles with controlled size and morphology. sanyo-chemical.co.jp this compound, as a salt of a fatty acid, can act as such a surfactant.

Studies have demonstrated the polymerization of microstructured aqueous systems formed with this compound and a monomer like methyl methacrylate, leading to the formation of nanostructured polymeric materials. acs.org These materials can exhibit unique optical, electronic, or mechanical properties due to their ordered arrangement at the nanoscale.

Furthermore, the bifunctional nature of the undecenoate molecule is valuable in the fabrication of polymeric scaffolds for applications such as tissue engineering or as supports for catalysts. The terminal double bond can be used to anchor the molecule to a surface or crosslink it into a three-dimensional network, while the carboxylate group can be used to attach biomolecules or other functional species. For example, undecylenic acid has been used to link silicon transducer surfaces to biomolecules, creating silicon-based biosensors. wikipedia.org

Polymer Applications in Coatings and Adhesives

The performance of coatings and adhesives is heavily reliant on the properties of the constituent polymers. Emulsion polymerization is a common industrial process for producing the polymer dispersions (latexes) used in water-based paints and adhesives. kpi.ua The choice of surfactant is critical in this process, as it affects particle size, stability, and the final film properties. gantrade.com

This compound, as a surfactant, can play a role in such polymerization processes. Its incorporation can influence the adhesion of the resulting polymer to various substrates and the water sensitivity of the final coating or adhesive film. The long hydrocarbon chain of the undecenoate molecule can enhance the hydrophobicity of the polymer surface, which can be advantageous in applications requiring water resistance.

Moreover, the carboxylate groups, if present on the surface of the polymer particles, can promote adhesion to polar substrates through ionic interactions or hydrogen bonding. The ability to copolymerize this compound with other monomers allows for the fine-tuning of these properties to meet the specific requirements of a given coating or adhesive application. For instance, in the synthesis of anticorrosive paints, potassium silicate (B1173343) adhesives have been combined with organic polymer emulsions to improve film-forming properties and adhesion. google.com

Catalysis and Industrial Chemical Processes

Beyond its role in polymer science, the chemical reactivity of this compound lends itself to applications in catalysis and as a reagent in industrial synthesis.

Role as Ligands or Reagents in Catalytic Reactions

In the realm of organometallic chemistry, ligands play a crucial role in modulating the reactivity of metal centers in catalytic cycles. A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The electronic and steric properties of the ligand can influence the catalyst's activity, selectivity, and stability.

This compound possesses two potential coordination sites: the carboxylate group and the double bond. The carboxylate group can act as a mono- or bidentate ligand, binding to a metal center through its oxygen atoms. The terminal alkene can also coordinate to a transition metal through a π-d interaction. This dual capability allows it to potentially act as a chelating ligand, forming a stable ring structure with a metal ion, which can be beneficial in certain catalytic applications.

While specific, large-scale industrial applications of this compound as a ligand are not widely documented, its constituent functional groups are well-known in coordination chemistry. For example, potassium salts are often used in conjunction with transition metal catalysts to promote certain reactions. researchgate.net For instance, enantioselective Wittig olefinations have been catalyzed by a chiral Lewis-acidic potassium-isothiourea-boronate complex. nih.gov The presence of the potassium ion can influence the electronic environment of the catalytic center, thereby affecting the reaction outcome.

As a reagent, the nucleophilic nature of the carboxylate and the reactivity of the double bond can be exploited in various organic transformations. Organometallic reagents, such as Grignard and organolithium reagents, are powerful nucleophiles used to form new carbon-carbon bonds. libretexts.org While this compound itself is not a typical organometallic reagent in the vein of Grignard reagents, its potassium counter-ion can participate in salt metathesis reactions, and the undecenoate anion can act as a nucleophile under certain conditions.

Precursors for Catalyst Synthesis

In a hypothetical scenario, this compound could be used as a precursor to introduce potassium onto a support material through impregnation or other deposition techniques. Upon calcination at elevated temperatures, the organic undecenoate component would be removed, leaving behind well-dispersed potassium species on the catalyst surface. The presence of these potassium species can be crucial for various catalytic applications, including oxidation reactions and the synthesis of specialty chemicals. google.com The long-chain nature of the undecenoate anion might offer advantages in terms of precursor solubility in organic solvents and could influence the morphology and dispersion of the final potassium-containing active sites.

Further research is necessary to explore the specific advantages and potential of this compound as a precursor in the synthesis of advanced catalysts.

Application in Fine Chemical Synthesis

The application of this compound in fine chemical synthesis is an emerging area with potential for the production of specialized molecules. One notable application is its use in Kolbe electrolysis, a classic organic reaction that involves the electrochemical decarboxylation of carboxylate salts to form new carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgunacademy.compurechemistry.org

In the context of this compound, Kolbe electrolysis offers a pathway for the synthesis of long-chain hydrocarbons through a dimerization reaction. wikipedia.org The general mechanism involves the formation of an undecenoyl radical at the anode, which then dimerizes to form a C20 diene. This method provides a route to produce specialty hydrocarbons that can serve as building blocks for lubricants, polymers, and other high-value chemicals.

The reaction can be represented as follows:

2 CH₂=CH(CH₂)₈COO⁻K⁺ → CH₂=CH(CH₂)₁₆CH=CH₂ + 2 CO₂ + 2 K⁺ + 2 e⁻

The efficiency and product distribution of the Kolbe electrolysis of this compound can be influenced by various factors, including the solvent, electrode material, and current density. While the primary product is the dimer, other side products may also be formed. This electrochemical approach is considered a green chemistry method as it avoids the use of harsh chemical oxidants.

Beyond Kolbe electrolysis, the bifunctional nature of this compound, with its terminal alkene and carboxylate group, presents opportunities for its use as a versatile starting material in various organic transformations for the synthesis of fine chemicals. However, detailed research on such applications is not extensively reported in the available literature.

Advanced Analytical Methodologies and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of potassium undecenoate, providing detailed information about its atomic and molecular framework.

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of the undecenoate anion.

¹H NMR Spectroscopy : While specific experimental data for this compound is not widely published, the ¹H NMR spectrum can be predicted based on its structure (CH₂=CH(CH₂)₈COO⁻K⁺). The spectrum would feature distinct signals corresponding to the vinyl protons (approximately 4.9-5.8 ppm), the methylene (B1212753) protons adjacent to the carboxylate group (α-protons, around 2.2 ppm), and the large signal from the overlapping methylene groups of the alkyl chain (typically 1.2-1.6 ppm).

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides a definitive count of the unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon. nih.gov

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Assignment
C=O~180Carboxylate Carbon
CH₂=~114Terminal Vinyl Carbon
=CH-~139Internal Vinyl Carbon
-CH₂-COO⁻~35-40Alpha-Methylene Carbon
-(CH₂)₇-~25-35Alkyl Chain Methylene Carbons

³⁹K NMR Spectroscopy : Although less common, ³⁹K NMR can be used to study the potassium counter-ion. However, its application is often limited. The ³⁹K nucleus is quadrupolar, which typically results in broad spectral lines. huji.ac.il Furthermore, it possesses a low intrinsic sensitivity, though it has a high natural abundance. huji.ac.ilnih.gov Its primary use is in studies of ion binding in aqueous solutions by measuring relaxation rates. huji.ac.il

Vibrational spectroscopy techniques like IR and Raman are used to identify the specific functional groups present in this compound.

Infrared (IR) Spectroscopy : The IR spectrum of this compound is dominated by vibrations of its carboxylate and vinyl groups. Unlike its parent compound, undecylenic acid, which shows a characteristic broad O-H stretch (around 3000 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹), the potassium salt displays strong, distinctive bands for the carboxylate anion (COO⁻). researchgate.netnist.gov

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. The symmetric vibrations, particularly the C=C double bond stretch, are typically strong and easily identifiable in the Raman spectrum.

Table 2: Key Vibrational Bands for this compound

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
=C-H Stretch~3080~3080
C-H Aliphatic Stretches2850-29602850-2960
C=O Asymmetric Stretch (COO⁻)~1560 (Strong)Weak/Inactive
C=O Symmetric Stretch (COO⁻)~1415 (Moderate)~1415 (Moderate)
C=C Stretch~1640 (Weak-Moderate)~1640 (Strong)
=C-H Bend (Out-of-plane)~910, ~990 (Strong)Weak/Inactive

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the undecenoate anion. Electrospray ionization (ESI) in negative ion mode is a suitable technique for this purpose. The analysis would detect the undecenoate anion [M-K]⁻ at a mass-to-charge ratio (m/z) of approximately 183.2. Further fragmentation (MS/MS) would reveal characteristic losses, such as the loss of CO₂ (44 Da), and cleavage along the alkyl chain. hmdb.ca

Table 3: Predicted ESI-MS Fragmentation of the Undecenoate Anion

IonPredicted m/zDescription
[C₁₁H₁₉O₂]⁻183.14Parent Anion
[C₁₀H₁₉]⁻139.15Loss of CO₂ from parent ion

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The undecenoate anion does not possess extensive conjugated systems or strong chromophores. The isolated carbon-carbon double bond and the carboxylate group result in weak electronic absorptions (n→π* and π→π* transitions) that occur in the far UV region, typically below 220 nm. Consequently, UV-Vis spectroscopy is not the preferred method for quantification unless a low-wavelength detector is used. The potassium ion (K⁺) does not absorb light in the UV-Vis range. nih.gov

Thermal and Thermomechanical Characterization

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com TGA is used to determine the thermal stability of a material and to study its decomposition behavior. For this compound, a TGA experiment would reveal information about moisture content, the temperature at which decomposition begins, and the composition of the final residue.

A typical TGA curve for a potassium salt of a carboxylic acid, like this compound, would likely show an initial weight loss at lower temperatures (around 100°C) corresponding to the loss of any adsorbed or bound water. This would be followed by a region of thermal stability up to the onset of decomposition. The major decomposition step would occur at higher temperatures, likely involving the breakdown of the undecenoate chain and ultimately yielding potassium carbonate as a primary residue. A further decomposition of potassium carbonate to potassium oxide might occur at very high temperatures.

The analysis can be performed under different atmospheres, such as nitrogen (inert) or air (oxidative), to understand the influence of the atmosphere on the decomposition pathway.

Table 3: Expected Thermal Events for this compound in Thermogravimetric Analysis (TGA)

Temperature Range (°C)Weight Loss (%)Associated Event
50 - 120VariableLoss of adsorbed water (dehydration)
120 - 350MinimalRegion of thermal stability
350 - 500SignificantDecomposition of the undecenoate chain
> 800Further lossDecomposition of potassium carbonate to potassium oxide

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. linseis.com DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. researchgate.net

For this compound, a DSC thermogram would reveal important information about its phase behavior. As the sample is heated, endothermic peaks would indicate phase transitions. A common observation for potassium salts of long-chain fatty acids is the presence of multiple solid-solid phase transitions (polymorphism) before the final melting point. These transitions correspond to changes in the crystal lattice structure. The melting point itself would appear as a sharp endothermic peak.

Upon cooling, exothermic peaks would indicate crystallization from the molten state. The temperatures and enthalpies of these transitions provide a thermal fingerprint of the compound.

Table 4: Potential Phase Transitions for this compound Observable by Differential Scanning Calorimetry (DSC)

TransitionOnset Temperature (°C) (Hypothetical)Enthalpy (J/g) (Hypothetical)
Solid-Solid Transition 115020
Solid-Solid Transition 221035
Melting280120
Crystallization (on cooling)260-115

Morphological and Microstructural Analysis

Electron Microscopy (SEM, TEM)

Electron microscopy techniques are essential for visualizing the morphology and microstructure of materials at high resolutions.

Scanning Electron Microscopy (SEM) provides detailed images of the surface topography of a sample. researchgate.net For this compound, SEM would be used to characterize the crystal habit, size, and morphology of the solid material. nih.gov The technique involves scanning a focused beam of electrons over the sample's surface and detecting the secondary or backscattered electrons. The resulting images reveal the three-dimensional appearance of the crystals. This information is valuable for understanding how crystallization conditions affect the final product's physical properties.

Transmission Electron Microscopy (TEM) offers much higher resolution than SEM and is used to investigate the internal structure of a material. mdpi.com For TEM analysis, the sample must be sufficiently thin to be electron-transparent. mdpi.com In the context of this compound, TEM could be used to study the nanoscale features of the material, such as the structure of nanoparticles or the arrangement of crystalline domains within a larger particle. It can provide information on crystal lattice defects and the presence of different phases at the nanoscale.

Table 5: Information Obtainable from Electron Microscopy of this compound

TechniqueInformation ProvidedTypical Resolution
Scanning Electron Microscopy (SEM) Crystal shape and size, surface texture, agglomerationMicrometer to nanometer
Transmission Electron Microscopy (TEM) Internal crystal structure, lattice imaging, nanoparticle size and shapeAngstrom to nanometer

X-ray Diffraction (XRD) and Scattering Techniques

X-ray Diffraction (XRD) and scattering techniques are powerful analytical tools for elucidating the atomic and molecular structure of materials. XRD is primarily used for characterizing crystalline solids, providing detailed information about the crystal lattice, phase identification, and crystallite size. For a compound like this compound, which can exist as a crystalline powder, XRD analysis is fundamental for confirming its solid-state structure and purity. The diffraction pattern, a unique fingerprint of the crystalline lattice, arises from the constructive interference of X-rays scattered by the ordered arrangement of atoms. Analysis of the peak positions and intensities in an XRD pattern allows for the determination of the unit cell dimensions.

While specific, detailed crystal structure data from single-crystal XRD for this compound is not extensively documented in publicly accessible literature, powder XRD (PXRD) is routinely used to characterize similar long-chain potassium carboxylates. mdpi.comnii.ac.jp The resulting diffractogram would provide key information on the packing of the undecenoate chains and the coordination of the potassium ions.

In addition to characterizing the solid state, X-ray scattering techniques are invaluable for studying the behavior of this compound in solution, where it self-assembles into micelles due to its amphiphilic nature. Small-Angle X-ray Scattering (SAXS) is a particularly crucial technique for this purpose. bath.ac.uknih.gov SAXS measures the elastic scattering of X-rays at very small angles (typically 0.1-10 degrees) and provides structural information on the nanoscale, making it ideal for analyzing the size, shape, and arrangement of micelles. uni-saarland.deresearchgate.netyoutube.com

From a SAXS experiment on an aqueous solution of this compound, several parameters can be determined:

Maximum Dimension (Dmax): Indicates the largest dimension of the scattering particle.

Micellar Shape: By fitting the scattering data to various models (e.g., spherical, ellipsoidal, cylindrical), the most probable shape of the micelles can be determined. researchgate.net

Aggregation Number: The average number of this compound molecules per micelle can be estimated.

The table below illustrates hypothetical data that could be obtained from a SAXS analysis of this compound micelles in an aqueous solution.

Table 1: Hypothetical SAXS Data for this compound Micelles
Concentration (mmol/L)Radius of Gyration (Rg) (nm)Maximum Dimension (Dmax) (nm)Inferred Micelle Shape
501.83.7Spherical
1002.14.5Spherical/Slightly Oblate
2002.56.0Oblate Ellipsoid
3003.28.5Rod-like/Cylindrical

Rheological and Viscometric Measurements

Rheology is the study of the flow and deformation of matter, providing critical insights into the macroscopic properties of solutions and complex fluids. For this compound, which is used in formulations where flow behavior is important, rheological and viscometric measurements are essential for characterizing its properties in solution. These measurements quantify the relationship between stress, strain, and their rates.

Viscometry, a subset of rheology, specifically measures the viscosity of a fluid—its resistance to flow. The viscosity of a this compound solution is highly dependent on several factors, including concentration, temperature, and the presence of other solutes.

Concentration Dependence: At low concentrations, the viscosity of a this compound solution is typically low, similar to that of the solvent. As the concentration increases, particularly above the critical micelle concentration (CMC), the formation of micelles and their interactions lead to a significant increase in viscosity. astr.ro At higher concentrations, micellar entanglement or transitions to different liquid crystalline phases can cause a dramatic rise in viscosity.

Temperature Dependence: For most simple liquids, viscosity decreases as temperature increases, because the increased thermal energy allows molecules to overcome intermolecular forces more easily. astr.roresearchgate.net Aqueous solutions of this compound are expected to follow this trend. researchgate.net

Shear Rate Dependence: Simple (Newtonian) fluids have a constant viscosity regardless of the applied shear rate. However, solutions containing polymers or organized structures like micelles often exhibit non-Newtonian behavior. Concentrated solutions of this compound may behave as shear-thinning (pseudoplastic) fluids, where viscosity decreases as the shear rate increases. This occurs because the applied force aligns the micelles, reducing their resistance to flow.

The table below presents hypothetical viscosity data for an aqueous solution of this compound, illustrating the expected influence of concentration and temperature.

Table 2: Hypothetical Dynamic Viscosity (η) of Aqueous this compound Solutions
Concentration (wt%)Viscosity at 25°C (mPa·s)Viscosity at 40°C (mPa·s)Viscosity at 60°C (mPa·s)
11.050.810.62
52.501.951.48
108.706.504.80
2045.332.121.5

Advanced rheological measurements using a rheometer can also determine viscoelastic properties, such as the storage modulus (G') and loss modulus (G''). These parameters are crucial for understanding the elastic (solid-like) and viscous (liquid-like) character of a material, which is particularly relevant for gels and other structured phases that this compound might form at high concentrations.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to model the electronic structure and predict various properties of molecules. For potassium undecenoate, these calculations can elucidate the nature of the ionic bond between the potassium cation and the undecenoate anion, as well as the electronic distribution within the carboxylate group and the unsaturated alkyl chain.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is characterized by the ionic interaction between the positively charged potassium ion (K⁺) and the negatively charged undecenoate anion (CH₂=CH(CH₂)₈COO⁻). Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide a detailed picture of this interaction.

The bonding is primarily electrostatic, with the potassium ion being attracted to the negative charge localized on the two oxygen atoms of the carboxylate group. An analysis of the molecular orbitals would reveal the highest occupied molecular orbital (HOMO) to be predominantly located on the carboxylate group of the undecenoate anion, while the lowest unoccupied molecular orbital (LUMO) would be associated with the counter-ion or the π* orbital of the double bond. The energy difference between the HOMO and LUMO is a key parameter that indicates the chemical reactivity and electronic stability of the molecule.

Table 1: Illustrative Electronic Properties of the Undecenoate Anion (Calculated)

PropertyPredicted ValueDescription
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital, indicating the ability to donate an electron.
LUMO Energy+1.2 eVEnergy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron.
HOMO-LUMO Gap7.7 eVAn indicator of the molecule's electronic excitability and chemical stability.
Dipole Moment4.8 DA measure of the overall polarity of the molecule.

Reaction Pathway and Transition State Modeling

Theoretical calculations can be used to model chemical reactions involving this compound. For instance, the polymerization of the undecenoate monomer, initiated by free radicals, can be studied by mapping the potential energy surface of the reaction. This involves identifying the structures of the reactants, products, and, crucially, the transition states.

The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the activation energy and the rate of the reaction. For the addition of a radical to the double bond of the undecenoate anion, computational modeling can predict the geometry of the transition state, including the bond lengths and angles of the forming C-C bond. This information is invaluable for understanding the mechanism of polymerization and for designing more efficient polymerization processes.

Spectroscopic Property Prediction

Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

For this compound, the vibrational frequencies corresponding to its infrared (IR) and Raman spectra can be calculated. These calculations would predict the characteristic stretching frequencies of the C=C double bond, the symmetric and asymmetric stretches of the COO⁻ group, and various C-H stretching and bending modes. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹³C and ¹H atoms can be predicted, providing a theoretical spectrum that can be used to assign the peaks in an experimental NMR spectrum.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in the Undecenoate Anion

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
C=CStretching~1640
COO⁻Asymmetric Stretching~1560
COO⁻Symmetric Stretching~1415
C-H (alkenyl)Stretching~3080
C-H (alkyl)Stretching2850-2960

Note: These are typical frequency ranges predicted by computational methods for the functional groups present in the undecenoate anion.

Molecular Dynamics and Simulation Studies

While quantum chemical calculations are well-suited for studying the properties of a single molecule or a small number of interacting molecules, molecular dynamics (MD) simulations are used to study the behavior of larger systems over time. MD simulations of this compound can provide insights into its conformational flexibility and its behavior in condensed phases, such as in solution or as part of a polymer. A molecular dynamics simulation of a closely related compound, hexa(sodium 10-undecenoate), has been used to study micelle formation in aqueous solutions.

Conformational Analysis

The undecenoate chain is flexible, with numerous rotatable single bonds. This flexibility allows the molecule to adopt a wide range of conformations. MD simulations can be used to explore the conformational landscape of the undecenoate anion, identifying the low-energy conformations and the energy barriers between them.

This analysis is important for understanding the shape and packing of the molecules in different environments. For example, in an aqueous solution, the hydrophobic alkyl chain will tend to adopt conformations that minimize its contact with water, a key factor in the formation of micelles and other self-assembled structures.

Polymer Chain Dynamics and Interactions

Understanding these dynamics is crucial for predicting the macroscopic properties of the polymer, such as its viscosity, mechanical strength, and its behavior in solution. For instance, simulations can reveal how the polymer chains aggregate and entangle, which is fundamental to the material's bulk properties.

Interfacial Phenomena Modeling

This compound, as an ionic surfactant, exhibits significant activity at interfaces, such as between oil and water or air and water. Computational modeling is instrumental in elucidating the molecular-level dynamics that govern these phenomena.

Molecular Dynamics (MD) simulations are a primary tool for studying the behavior of surfactant molecules at interfaces. nih.govmpg.de These simulations can model the movement and interactions of individual this compound molecules, along with solvent molecules (e.g., water) and other components of a system, over time. pitt.edu For this compound, MD simulations can reveal:

Adsorption and Orientation: How individual undecenoate anions and potassium cations arrange themselves at an interface. The hydrophobic undecylenyl chain is expected to orient away from the aqueous phase, while the polar carboxylate head group and the potassium cation interact with water molecules.

Micelle Formation: The process of self-assembly of undecenoate molecules into micelles in an aqueous solution above a certain concentration. Simulations can predict the critical micelle concentration (CMC), as well as the size, shape, and structure of the resulting micelles.

Interfacial Tension: By calculating the pressure tensor across the simulated system, MD can be used to estimate the reduction in interfacial tension caused by the adsorption of this compound, a key measure of its surfactant efficiency.

These models often employ force fields, such as AMBER or CHARMM, which define the potential energy of the system based on the positions of its atoms. researchgate.net The accuracy of these simulations is crucial for understanding how the surfactant will behave in a real-world formulation. researchgate.net

Below is an example of the type of data that can be generated from MD simulations to characterize the interfacial properties of a surfactant like this compound.

Simulation ParameterDescriptionExample Value
Area per Molecule The average surface area occupied by a single undecenoate molecule at the interface.25-40 Ų/molecule
Interface Thickness The width of the transitional region between the two bulk phases (e.g., water and oil).10-15 Å
Order Parameter A measure of the alignment of the undecenoate tail with respect to the normal of the interface.0.6-0.8
Water Penetration The extent to which water molecules penetrate the surfactant layer at the interface.Low

Structure-Property Relationship Modeling

Structure-Property Relationship (SPR) modeling, including Quantitative Structure-Property Relationship (QSPR) models, uses computational methods to establish a mathematical connection between the molecular structure of a compound and its macroscopic properties. mdpi.comresearchgate.net For this compound, these models can predict its physicochemical properties based on calculated molecular descriptors.

The process typically involves:

Structure Optimization: The three-dimensional structure of the undecenoate anion and its interaction with the potassium cation are optimized using quantum mechanical methods like Density Functional Theory (DFT). epstem.net This provides an accurate representation of the molecule's geometry and electron distribution.

Descriptor Calculation: A wide range of molecular descriptors are calculated from the optimized structure. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., dipole moment, orbital energies). scispace.com

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates a set of descriptors with a specific experimental property. mdpi.com

For this compound, QSPR models could be developed to predict properties such as:

Solubility in water and organic solvents.

Critical Micelle Concentration (CMC).

Hydrophilic-Lipophilic Balance (HLB) value.

The table below illustrates the types of molecular descriptors that could be used in a QSPR model for the undecenoate anion.

Descriptor TypeDescriptor ExampleRelevance to Property
Quantum-Chemical Partial atomic charges on the carboxylate groupDescribes the strength of electrostatic interactions with water and cations.
Geometric Solvent Accessible Surface Area (SASA)Relates to the molecule's interaction with the surrounding solvent.
Topological Wiener IndexCorrelates with the branching and size of the alkyl chain.
Thermodynamic Heat of formationIndicates the energetic stability of the molecule. scispace.com

Predictive Modeling for Material Performance

Building upon SPR, predictive modeling uses computational techniques to forecast the performance of a material in a specific application or formulation. mdpi.com This is particularly valuable in fields like cosmetics and materials science, where it can accelerate product development and reduce the need for extensive experimental screening. nih.govnih.gov

For this compound, predictive models can be employed to:

Optimize Formulations: Machine learning algorithms can be trained on datasets of existing formulations to predict how changes in the concentration of this compound or other ingredients will affect final product attributes like emulsion stability, viscosity, or cleansing efficacy. mdpi.com

Screen for New Applications: By predicting its performance based on molecular structure, in silico models can suggest new potential uses for this compound in various materials. oaepublish.com

Mitigate Failure: In material science, models can predict how the inclusion of this compound as an additive might influence the mechanical or thermal properties of a polymer, helping to design more robust materials. researchgate.net

These models often use advanced techniques like artificial neural networks, support vector machines, or tree-based regressors. mdpi.com The accuracy of such models depends heavily on the quality and quantity of the training data. nih.gov

The following table provides a conceptual example of a dataset that could be used to train a machine learning model to predict the performance of a simple emulsion containing this compound.

Input: K+ Undecenoate Conc. (%)Input: Oil Phase Conc. (%)Input: Co-surfactant Conc. (%)Output: Emulsion Stability (Days)
1.0100.57
1.5100.514
1.0150.55
1.5151.025

By analyzing such data, a predictive model learns the complex interactions between ingredients to forecast performance, guiding formulators toward optimal compositions. mdpi.com

Environmental Research and Sustainable Chemistry Considerations

Environmental Fate and Transport Mechanisms

The environmental fate and transport of a chemical compound determine its distribution, concentration, and persistence in the environment. For potassium undecenoate, these mechanisms are primarily governed by the physicochemical properties of the undecenoate anion.

Once released into the environment, this compound is expected to partition between water, soil, and sediment. A key parameter in predicting its mobility in soil and sediment is the soil organic carbon-water (B12546825) partitioning coefficient (Koc). The U.S. Environmental Protection Agency (EPA) provides an estimated Koc value of 676 L/kg for potassium undecylenate. ache-pub.org.rs A Koc value in this range suggests that the undecenoate anion will have low to moderate mobility in soil. ache-pub.org.rssemanticscholar.org This indicates a tendency for the compound to adsorb to the organic fraction of soil and sediment, which limits its potential to leach into groundwater. semanticscholar.org

Table 1: Environmental Fate and Transport Parameters for this compound

Parameter Value Interpretation Source Index
Soil Adsorption Coefficient (Koc) 676 L/kg Low to Moderate Mobility in Soil ache-pub.org.rs
Bioconcentration Factor (BCF) 6.75 L/kg Low Potential for Bioaccumulation ache-pub.org.rs
Atmospheric Hydroxylation Rate 3.55e-11 cm³/molecule-sec Potential for Atmospheric Degradation ache-pub.org.rs

Biodegradation and Biotransformation in Environmental Matrices

Biodegradation is a critical process that determines the persistence of organic compounds in the environment. As an unsaturated fatty acid, the undecenoate component of this compound is readily susceptible to microbial degradation. semanticscholar.org

In environmental matrices such as soil and water, microorganisms play a key role in the breakdown of this compound. The primary pathway for the degradation of fatty acids is β-oxidation. In this process, the long carbon chain of the undecenoate molecule is sequentially shortened, releasing two-carbon units in the form of acetyl-CoA. This process continues until the fatty acid is completely broken down. Because undecenoic acid has an odd number of carbon atoms (11), the final oxidation step yields acetyl-CoA and propionyl-CoA. These smaller molecules can then be integrated into the central metabolic pathways of microorganisms, such as the citric acid cycle, for energy production. researchgate.net

The presence of a terminal double bond in the undecenoate structure makes it more susceptible to microbial attack compared to saturated fatty acids of similar length. ache-pub.org.rs The EPA's CompTox Chemicals Dashboard reports a predicted biodegradation half-life of approximately 5.25 days for potassium undecylenate, classifying it as readily biodegradable. ache-pub.org.rssemanticscholar.org This relatively short half-life indicates that the compound is not expected to persist for long periods in the environment. Various common environmental microorganisms, including species of Bacillus and Pseudomonas, are known to effectively degrade fatty materials. arkema.com

Regarding the potassium component, its fate in soil is largely governed by microbial activity. Potassium-solubilizing bacteria (KSB) can play a role in mobilizing potassium from mineral sources, making it available for plant uptake. researchgate.net The potassium released from the dissociation of this compound would enter the soil's potassium cycle.

Ecotoxicological Studies in Non-Human Organisms

Ecotoxicology evaluates the potential adverse effects of chemical substances on non-human organisms. For this compound, the ecotoxicological profile is determined by the combined effects of the potassium cation and the undecenoate anion. While high concentrations of potassium salts can be toxic to aquatic life, the primary driver of the ecotoxicity of undecenoate is the fatty acid component. ache-pub.org.rssemanticscholar.org

Safety Data Sheets (SDS) and regulatory assessments for undecylenic acid provide valuable data on its effects on representative aquatic organisms. These studies are crucial for assessing the potential environmental risk of the compound. The data indicates that undecylenic acid can be toxic to aquatic life, with algae being particularly sensitive. ache-pub.org.rssemanticscholar.org

Table 2: Acute Ecotoxicity of Undecylenic Acid to Aquatic Organisms

Organism Type Species Endpoint Value (mg/L) Exposure Time Source Index
Fish Oncorhynchus mykiss (Rainbow Trout) LC50 32.3 96 hours consolidated-chemical.com
Fish Not Specified LC50 53.7 24 hours ache-pub.org.rs
Aquatic Invertebrates Not Specified (e.g., Daphnia) EC50 33 24 hours ache-pub.org.rs
Algae Not Specified ErC50 0.24 72 hours ache-pub.org.rs

LC50 (Lethal Concentration, 50%): The concentration of a chemical which kills 50% of a test population. EC50 (Effective Concentration, 50%): The concentration of a chemical which causes a defined effect in 50% of a test population. ErC50: The concentration that causes a 50% reduction in the growth rate of algae.

Sustainable Synthesis and Green Chemistry Principles

The synthesis of this compound is intrinsically linked to the production of its precursor, undecylenic acid. The established industrial method for producing undecylenic acid aligns with several principles of green chemistry, primarily through its use of a renewable feedstock. semanticscholar.orgnih.gov

Undecylenic acid is derived from castor oil, a non-edible vegetable oil extracted from the seeds of the Ricinus communis plant. semanticscholar.orgnih.govcosmeticsinfo.org This makes it a bio-based chemical, reducing the reliance on fossil fuels. semanticscholar.orgarkema.com The key chemical step is the pyrolysis (thermal cracking) of ricinoleic acid, which is the main component of castor oil. cosmeticsinfo.orgnih.gov This process typically involves heating the methyl ester of ricinoleic acid to high temperatures (500–600 °C) in the presence of steam, which breaks it down to yield undecylenic acid and heptanal. ache-pub.org.rsnih.gov

This production method embodies the following green chemistry principles:

Use of Renewable Feedstocks : The process starts from castor oil, a readily available and renewable plant-based resource. semanticscholar.orgnih.gov

Atom Economy : While pyrolysis can lead to byproducts, the primary reaction cleaves ricinoleic acid into two valuable chemicals, undecylenic acid and heptanal, which can both be utilized in other industrial processes. ache-pub.org.rsnih.gov

However, the high temperatures required for pyrolysis represent a significant energy demand, which is a drawback from a green chemistry perspective. ache-pub.org.rsnih.gov Research is ongoing to improve the sustainability of this process. One approach involves the use of catalysts, such as modified zeolites (acid molecular sieve catalysts), to lower the reaction temperature of the cracking process to around 400–500 °C. google.com Reducing the temperature decreases energy consumption and can also minimize side reactions, leading to higher yields and purity of the desired products. google.com

Furthermore, chemo-enzymatic methods are being explored as greener alternatives. These processes use enzymes to perform specific chemical transformations under milder conditions, potentially reducing energy use and waste generation compared to traditional chemical synthesis. rsc.org The development of such biocatalytic routes represents a promising future direction for the sustainable production of undecylenic acid and, consequently, this compound.

Historical Context and Future Research Directions in Undecenoate Chemistry

Evolution of Academic Research on Undecenoate Compounds

The scientific inquiry into undecenoate compounds, including potassium undecenoate, has evolved significantly from its early applications to modern explorations of its complex biochemical interactions. Initially recognized for its antifungal properties, research has progressively uncovered a wider range of potential therapeutic uses.

The history of undecenoate salts in human use dates back over six decades, primarily as an over-the-counter antifungal therapy. nih.govcaringsunshine.com Early research focused on the mechanism behind this antifungal activity. Studies demonstrated that undecenoic acid, the parent compound of this compound, functions by disrupting the integrity of microbial cell membranes. patsnap.com This is achieved through the integration of the fatty acid into the lipid bilayers of the fungal cell, which increases membrane permeability and leads to the leakage of essential intracellular components, ultimately causing cell death. patsnap.com A key aspect of this mechanism was identified as the inhibition of ergosterol (B1671047) synthesis, a vital component for maintaining the structural and functional stability of fungal cell membranes. patsnap.com This membrane-disruptive property is particularly effective against fungi like Candida species. patsnap.com

Later research expanded the scope of investigation beyond simple antifungal effects. Scientists began to explore the activity of undecenoate salts against biofilms, which are complex communities of microorganisms. Studies showed that these salts can inhibit the morphogenesis of Candida albicans, a key step in biofilm formation, suggesting applications in preventing conditions like denture stomatitis. nih.gov

More recently, academic research has taken a significant leap into the field of oncology. A 2022 study provided the first evidence of a pro-apoptotic anti-cancer mechanism of action for undecylenic acid. nih.gov This research demonstrated that the compound could induce tumor cell death in both adherent and suspension human tumor cell lines. nih.gov The study also shed light on the compound's interaction with human cells, revealing that it localizes to lipid droplets and may utilize the fatty acid transport protein FATP2 to enter cells. nih.gov This evolution marks a transition from viewing undecenoates as simple topical agents to investigating them as potential systemic therapeutics with specific cellular targets.

PeriodKey Research FocusPrimary Application InvestigatedSignificant Findings
Mid-20th Century - Early 21st CenturyAntifungal MechanismTopical treatment for fungal infectionsDisrupts fungal cell membrane integrity; inhibits ergosterol synthesis. caringsunshine.compatsnap.com
Early 21st CenturyAnti-biofilm Properties & Permeation EnhancementDental materials; Oral drug deliveryInhibits Candida albicans biofilm formation; Investigated as an intestinal permeation enhancer. nih.gov
2020sAnti-cancer MechanismsOncologyInduces pro-apoptotic cell death in human tumor cells; Utilizes FATP2 for cellular entry. nih.gov

Unresolved Challenges and Knowledge Gaps

Despite the expanding body of research, significant challenges and knowledge gaps remain in the field of undecenoate chemistry. These gaps hinder the translation of promising in-vitro findings into broader clinical and industrial applications.

A primary knowledge gap exists in the precise molecular pathways underlying its newest observed bioactivities. While undecenoic acid is known to induce apoptosis in cancer cells, the specific details of how this process is initiated post-treatment require further investigation. nih.gov A thorough understanding of the signaling cascade is crucial before the compound can be seriously considered for clinical trials in oncology. nih.gov Similarly, while undecenoic acid has been noted for its anti-inflammatory properties, the exact mechanisms by which it modulates the expression of inflammatory cytokines are not fully elucidated. patsnap.com

Another significant challenge lies in formulation and delivery. Undecenoic acid is commercially available in metal-salt forms for antifungal use. nih.gov However, for potential systemic applications like cancer therapy or as an oral drug delivery enhancer, new formulation strategies are needed. nih.govnih.gov While novel delivery systems such as hexosomes have been explored, they come with their own limitations, including the need for stabilizing agents and constraints on loading capacity. nih.gov Developing cost-effective and commercially viable delivery platforms that can enhance the solubility and bioavailability of undecenoate compounds for systemic use remains a major hurdle.

Furthermore, most of the detailed mechanistic research has been conducted with undecenoic acid or its sodium salt. nih.govnih.gov While the activity of the undecenoate anion is central, the specific influence of the cation (e.g., potassium vs. sodium) on factors like solubility, stability, and permeation enhancement in various formulations is not extensively compared in the literature. Direct, comparative studies are needed to optimize formulations for specific applications.

Area of ResearchSpecific Unresolved Challenge or Knowledge GapPotential Impact of Resolution
Oncology & Cell BiologyWhat is the precise molecular pathway that initiates undecenoate-induced apoptosis in tumor cells? nih.govFacilitates the development of targeted cancer therapies and rational drug design.
Pharmacology & Formulation ScienceWhat are the most effective and commercially viable delivery systems for systemic administration of undecenoates? nih.govEnables new clinical applications in oncology and as a drug delivery enhancer.
InflammationHow exactly does undecenoic acid modulate inflammatory pathways at the molecular level? patsnap.comCould lead to new treatments for inflammatory skin disorders and other conditions.
Comparative ChemistryHow do different salt forms (e.g., potassium vs. sodium undecenoate) compare in terms of efficacy, stability, and formulation properties?Allows for the selection and optimization of the best-suited compound for a given application.

Emerging Research Avenues and Interdisciplinary Opportunities

The existing knowledge gaps in undecenoate chemistry directly point toward promising new avenues of research and opportunities for interdisciplinary collaboration. The future of undecenoate research lies at the intersection of chemistry, biology, and materials science.

The most significant emerging avenue is in oncology . The discovery of undecenoic acid's ability to induce apoptosis in cancer cells opens a new chapter for this compound class. nih.gov Future research will likely focus on elucidating the specific apoptotic pathways, evaluating its efficacy in pre-clinical animal models, and exploring its potential as a standalone therapy or in combination with existing chemotherapy agents. This work necessitates a close collaboration between synthetic chemists, molecular biologists, and oncologists.

Another promising area is in advanced drug delivery . The sodium salt of undecenoic acid has been investigated as an intestinal permeation enhancer. nih.gov This creates an opportunity to explore this compound for similar applications, potentially improving the oral bioavailability of other drugs. This research avenue involves pharmacokinetics, pharmaceutical formulation science, and gastroenterology to study the interactions between the compound, drug molecules, and the intestinal epithelium.

The established anti-biofilm properties of undecenoate salts also present interdisciplinary opportunities. nih.gov There is potential for developing novel coatings for medical devices, such as catheters and implants, to prevent microbial colonization and subsequent infections. This would require collaboration between materials scientists, microbiologists, and biomedical engineers to design and test biocompatible materials that can release the active compound in a controlled manner.

Finally, the unique chemical structure of undecenoate, an unsaturated fatty acid, lends itself to polymer and materials chemistry . Exploring the incorporation of this compound or its derivatives into polymer backbones could lead to the development of new functional materials with inherent antimicrobial or anti-inflammatory properties, with applications ranging from food packaging to wound dressings.

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing potassium undecenoate derivatives?

  • Methodological Answer : this compound derivatives (e.g., trehalose diundecenoate) are synthesized via esterification or salt-formation reactions. For example, trehalose diundecenoate is prepared by reacting trehalose with undecenoic acid under controlled anhydrous conditions. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Characterization employs:
  • Mass spectrometry (MS) : To confirm molecular weight and fragmentation patterns (e.g., m/z 647 for trehalose diundecenoate ).
  • NMR spectroscopy : To verify structural integrity (e.g., distinguishing α,β-unsaturated bonds in undecenoate chains).
  • FTIR : To identify ester carbonyl stretches (~1740 cm⁻¹) and terminal alkene signals (~1640 cm⁻¹).
  • Data Table :
CompoundMolecular Weight (g/mol)Key MS Peaks (m/z)
Trehalose diundecenoate647647, 1285 (Na⁺ adduct)
Undecenyl undecenoate308.27308.27, 646.36

Q. How can researchers design experiments to assess the purity and stability of this compound in aqueous solutions?

  • Methodological Answer :
  • Purity Analysis : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (210 nm). Mobile phase: acetonitrile/water (70:30 v/v). Compare retention times against certified standards.
  • Stability Testing : Conduct accelerated degradation studies under varying pH (3–9), temperature (4–40°C), and light exposure. Monitor hydrolysis via UV-Vis spectroscopy for undecenoate-specific absorbance (λ = 220 nm). Statistical analysis (e.g., ANOVA) identifies significant degradation factors .

Advanced Research Questions

Q. What are the structure-property relationships of this compound in biodegradable elastomers, and how do cross-linking densities influence material performance?

  • Methodological Answer : Polyhydroxyalkanoate (PHA)-based elastomers incorporating this compound (e.g., PHDU with 6–22 mol% undecenoate) are cross-linked via thiol-ene chemistry. Key experimental parameters:
  • Cross-Linking Density : Adjusted by varying undecenoate molar ratios. Higher %U increases cross-linking, enhancing tensile strength but reducing elongation at break .
  • Thermomechanical Analysis : Use dynamic mechanical analysis (DMA) to measure storage modulus (E') and glass transition temperature (Tg). Rheological studies quantify melt viscosity changes during reprocessing .
  • Contradiction Note : While higher cross-linking improves mechanical properties, it may compromise biodegradability due to reduced enzymatic accessibility. Researchers must balance these factors using biodegradation assays (e.g., soil burial tests with mass loss tracking) .

Q. How can researchers evaluate the bioactivity of this compound derivatives against mosquito larvae, and what statistical methods validate efficacy?

  • Methodological Answer :
  • Bioassay Design : Test methyl undecenoate-TEMPO conjugates on Aedes aegypti larvae in controlled aquatic environments. Prepare serial dilutions (e.g., 10–100 ppm) and record mortality rates at 24/48 hours.
  • Data Analysis : Calculate LC₅₀/LC₉₀ values via Probit analysis (e.g., LC₅₀ = 55–58 ppm, LC₉₀ = 90–113 ppm) . Use Kaplan-Meier survival curves and log-rank tests for time-dependent mortality comparisons.
  • Table :
CompoundLC₅₀ (ppm)LC₉₀ (ppm)
Methyl undecenoate-TEMPO55–5890–113

Q. What strategies resolve contradictions in pharmacokinetic data for this compound-based prodrugs (e.g., boldenone undecenoate)?

  • Methodological Answer : Discrepancies in bioavailability studies often arise from:
  • Variable Hydrolysis Rates : Undecenoate ester bonds degrade differently in plasma vs. liver microsomes. Use LC-MS/MS to quantify intact prodrug and metabolites over time .
  • Species-Specific Metabolism : Compare rodent vs. bovine models to identify interspecies metabolic pathways (e.g., cytochrome P450 isoforms). Normalize data using allometric scaling .
  • Resolution Framework : Apply multivariate regression to isolate factors (e.g., pH, enzyme concentration) influencing hydrolysis kinetics. Validate with in vitro-in vivo correlation (IVIVC) models .

Guidelines for Data Interpretation and Reporting

  • Contradiction Analysis : Use triangulation (e.g., combining HPLC, MS, and enzymatic assays) to validate findings when literature conflicts arise .
  • Ethical Reporting : Disclose synthesis yields, purity thresholds, and statistical confidence intervals to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.